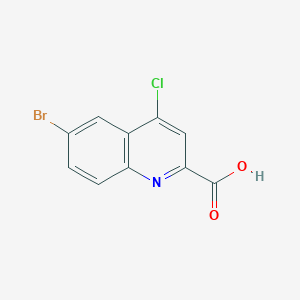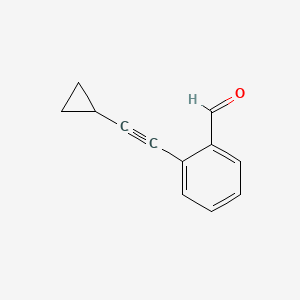
(S)-1-(3,5-difluorophenyl)ethanol
Vue d'ensemble
Description
“(S)-1-(3,5-difluorophenyl)ethanol” is a chemical compound with the molecular formula C8H8F2O . It is used in various scientific and industrial applications .
Synthesis Analysis
“(S)-1-(3,5-difluorophenyl)ethanol” can be synthesized through various methods, such as asymmetric reduction of 3,5-difluorophenylacetone using baker’s yeast, catalytic hydrogenation of 3,5-difluorophenylacetone with a Ruthenium catalyst, and reduction of the corresponding ketone using chiral reducing agents such as borane or lithium aluminium hydride.Molecular Structure Analysis
The molecular structure of “(S)-1-(3,5-difluorophenyl)ethanol” is characterized by the presence of a fluorophenyl group attached to an ethanol group . The InChI code for this compound is1S/C8H8F2O/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5,11H,1H3/t5-/m0/s1 . Physical And Chemical Properties Analysis
“(S)-1-(3,5-difluorophenyl)ethanol” has a molecular weight of 158.14 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 158.05432120 g/mol . The topological polar surface area is 20.2 Ų . It has a heavy atom count of 11 .Applications De Recherche Scientifique
Study of β-amyloid formation
DAPT is used in the study of β-amyloid formation . β-amyloid is a peptide that accumulates in the brains of patients with Alzheimer’s disease, and studying its formation can help in the development of treatments for this disease.
Inhibition of Notch signaling
DAPT has been shown to inhibit Notch signaling . Notch signaling is a cell communication system that plays a key role in cell differentiation, proliferation, and apoptosis. Inhibition of Notch signaling can be useful in studies of various diseases, including cancer and autoimmune diseases.
Studies of autoimmune diseases
DAPT is used in studies of autoimmune diseases, such as ALPS (Autoimmune lymphoproliferative syndrome) and lupus erythematosus . By inhibiting Notch signaling, DAPT can help to understand the mechanisms of these diseases and develop potential treatments.
Studies of lymphoproliferative diseases
DAPT is also used in studies of lymphoproliferative diseases . These are disorders in which lymphocytes are produced in excessive quantities. They include both benign disorders and forms of lymphoid leukemia.
Cancer cell growth
DAPT has been shown to affect cancer cell growth . By inhibiting Notch signaling, which is often overactive in cancer cells, DAPT can help to control the growth of these cells.
Angiogenesis
DAPT is used in studies of angiogenesis , the formation of new blood vessels. This process is crucial in cancer progression, as tumors need blood vessels to supply nutrients and oxygen. Therefore, inhibiting angiogenesis is a strategy in cancer treatment.
Differentiation of human induced pluripotent stem cells
DAPT has been shown to affect the differentiation of human induced pluripotent stem cells . These are cells that have been genetically reprogrammed to an embryonic stem cell-like state, and DAPT can help to control their differentiation into various cell types.
Propriétés
IUPAC Name |
(1S)-1-(3,5-difluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5,11H,1H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGDJZYKJPZJAA-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC(=C1)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(3,5-difluorophenyl)ethanol | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



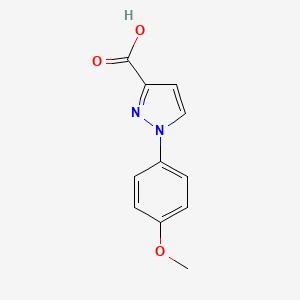
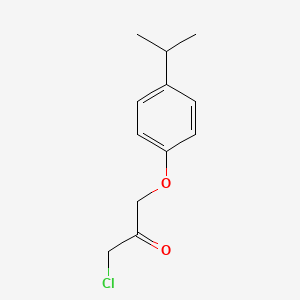
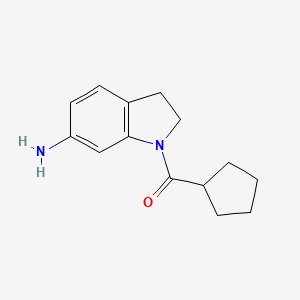
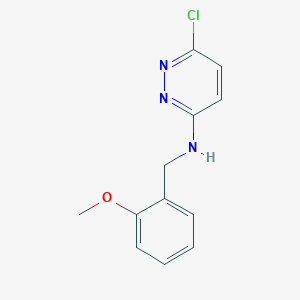
![3-Cyclopropylimidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B1451749.png)
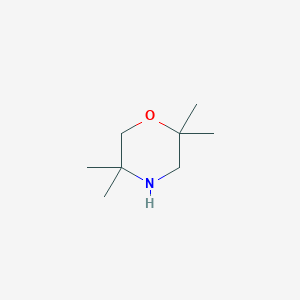
![N-Methyl-N-[(4-methylpyridin-2-yl)methyl]amine](/img/structure/B1451752.png)
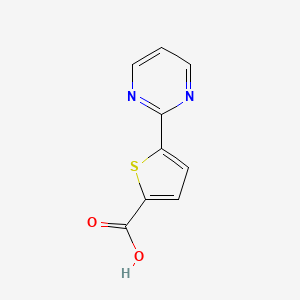
![1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde](/img/structure/B1451756.png)
![(1,1-Dioxo-1lambda*6*-[1,2]thiazinan-2-yl)-acetic acid](/img/structure/B1451757.png)
